

An In-depth Technical Guide to Endothion (C9H13O6PS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Endothion	
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Abstract

This technical guide provides a comprehensive overview of the organophosphate compound **Endothion**, which corresponds to the chemical formula C9H13O6PS. **Endothion** is a systemic insecticide and acaricide, now largely considered obsolete but still relevant for toxicological studies and in the development of novel pest control agents and therapeutics targeting cholinergic systems. This document details its molecular structure, physicochemical properties, synthesis, mechanism of action, and its impact on biological signaling pathways. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of its mode of action to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Endothion is an organophosphorus compound historically used to control a range of sapfeeding insects and mites in agricultural settings.[1] As with other organophosphates, its biological activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] While its use as a pesticide has been discontinued in many regions, including the United States and Canada, the study of **Endothion** and its analogues remains pertinent for understanding the toxicology of organophosphates and for the development of countermeasures against poisoning.[2][3]



Molecular Structure and Physicochemical Properties

The molecular structure of **Endothion** is S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate. Its key physicochemical properties are summarized in the table below.

Property	Value	Refer
Molecular Formula	C9H13O6PS	
Molecular Weight	280.23 g/mol	
CAS Number	2778-04-3	
Appearance	White crystalline solid with a slight odor	
Melting Point	90-96 °C	•
Solubility	Very soluble in water; soluble in chloroform and ethanol	•
Vapor Pressure	5.69×10^{-6} mm Hg at 25° C (estimated)	•
Henry's Law Constant	6.46×10^{-12} atm-cu m/mol at 25° C (estimated)	•

Synthesis of Endothion

The synthesis of **Endothion** is a multi-step process that begins with kojic acid. The general synthetic pathway involves the methylation of kojic acid, followed by chlorination to produce 2-chloromethyl-5-methoxy-4-pyrone. This intermediate is then condensed with sodium O,O-dimethyl phosphorothioate to yield **Endothion**.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-chloromethyl-5-methoxy-4-pyrone (from Kojic Acid)



A detailed protocol for this specific transformation is not readily available in the public domain. However, a general approach would involve the methylation of the hydroxyl group of kojic acid, followed by chlorination of the hydroxymethyl group.

Step 2: Synthesis of Sodium O,O-dimethyl phosphorothioate

The synthesis of this reagent can be achieved through various methods. One common approach involves the reaction of phosphorus pentasulfide with methanol, followed by neutralization with a sodium base.

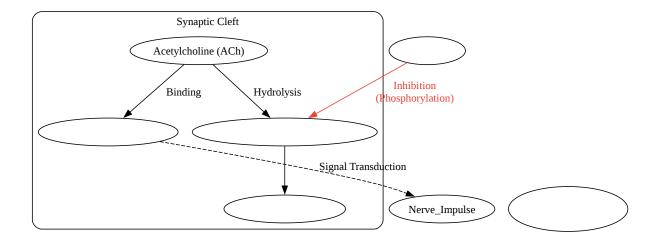
Step 3: Condensation to form Endothion

2-chloromethyl-5-methoxy-4-pyrone is reacted with sodium O,O-dimethyl phosphorothioate in a suitable solvent to yield **Endothion**. The reaction progress can be monitored by thin-layer chromatography, and the final product purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action Cholinesterase Inhibition

The primary mechanism of action of **Endothion** is the inhibition of acetylcholinesterase (AChE) through phosphorylation of the serine hydroxyl group at the enzyme's active site. This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the toxic effects observed in insects and mammals.



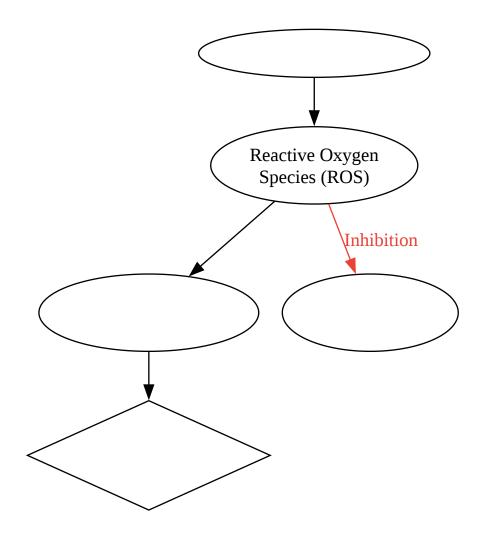


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Impact on Signaling Pathways

Beyond direct cholinesterase inhibition, organophosphates like **Endothion** can induce cellular stress and apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Exposure to organophosphates can lead to the production of reactive oxygen species (ROS), which in turn activates stress-related kinases such as p38-MAPK and c-Jun N-terminal kinase (JNK), while potentially inhibiting the pro-survival extracellular signal-regulated kinase (ERK) pathway. This disruption of cellular signaling can lead to inflammation, oxidative damage, and ultimately, programmed cell death.





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Experimental Protocols Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and its inhibition by compounds like **Endothion**.

Materials:

- Phosphate buffer (0.1 M, pH 8.0)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
- · Acetylthiocholine iodide (ATCI) solution

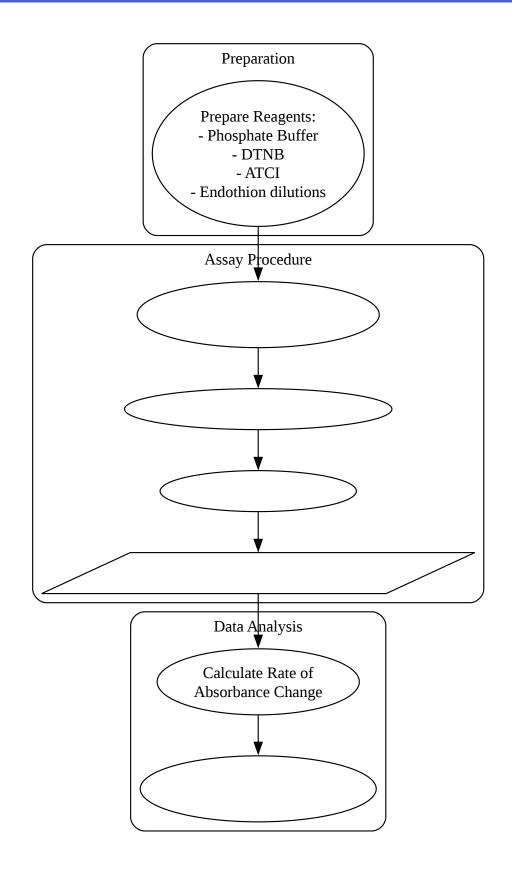


- Test sample (e.g., purified enzyme, tissue homogenate)
- **Endothion** solution (in a suitable solvent like ethanol or DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing phosphate buffer and DTNB solution in each well of a 96-well plate.
- Add the test sample (e.g., enzyme solution) to the wells.
- To test for inhibition, pre-incubate the enzyme with various concentrations of **Endothion** for a specified time.
- Initiate the reaction by adding the ATCI substrate to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
- The rate of change in absorbance is proportional to the cholinesterase activity.
- Calculate the percentage of inhibition by comparing the activity in the presence and absence of **Endothion**.





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Analytical Determination of Endothion

Endothion in environmental or biological samples can be quantified using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

General Procedure:

- Extraction: Extract **Endothion** from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane).
- Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
- Analysis: Inject the cleaned-up extract into a GC-FPD or GC-MS system.
- Quantification: Quantify Endothion by comparing the peak area to a calibration curve generated from standards of known concentrations.

Toxicology and Safety

Endothion is classified as highly toxic. Exposure can occur through inhalation, ingestion, and dermal contact. Symptoms of poisoning are characteristic of cholinergic crisis and include sweating, blurred vision, headache, muscle spasms, seizures, and respiratory distress. Due to its toxicity, handling of **Endothion** requires strict safety precautions, including the use of personal protective equipment (PPE) such as gloves, protective clothing, and respiratory protection.

Conclusion

Endothion, with the chemical formula C9H13O6PS, serves as a classic example of an organophosphate insecticide. Its primary mechanism of action through the irreversible inhibition of acetylcholinesterase has been well-established. Furthermore, its ability to induce cellular stress via MAPK signaling pathways highlights the broader toxicological profile of organophosphates. The information and protocols provided in this guide are intended to support further research into the effects of **Endothion** and related compounds, aiding in the development of novel therapeutic strategies for organophosphate poisoning and in the design of safer and more effective pesticides.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Endothion (C9H13O6PS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671283#molecular-structure-and-chemical-formula-c9h13o6ps]

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